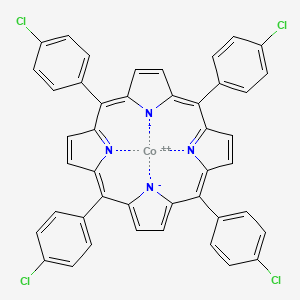
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is a metalloporphyrin complex where cobalt is coordinated to a porphyrin ring substituted with p-chlorophenyl groups at the meso positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrin, is synthesized through the condensation of pyrrole with p-chlorobenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is usually carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
While specific industrial production methods for 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The p-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in solvents like acetonitrile or methanol.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often conducted in aqueous or alcoholic solvents.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds, with reactions performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce various functionalized porphyrin complexes.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) involves its ability to interact with molecular oxygen and other reactive species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells. In catalytic applications, the cobalt center facilitates redox reactions by cycling between different oxidation states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetrakis(p-methoxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-carboxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-trimethylammoniophenyl)porphyrinato cobalt(II)
Uniqueness
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is unique due to the presence of p-chlorophenyl groups, which influence its electronic properties and reactivity. Compared to its analogs with different substituents, this compound exhibits distinct catalytic and photophysical properties, making it suitable for specific applications in catalysis and photodynamic therapy.
Eigenschaften
Molekularformel |
C44H24Cl4CoN4 |
|---|---|
Molekulargewicht |
809.4 g/mol |
IUPAC-Name |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI-Schlüssel |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
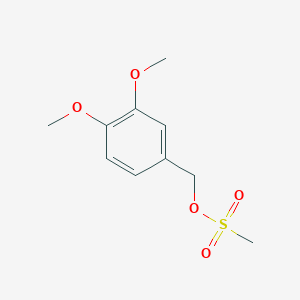
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)

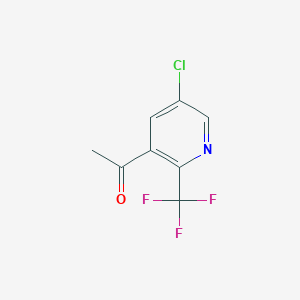
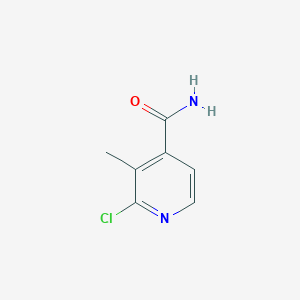
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
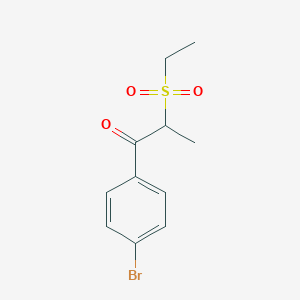
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
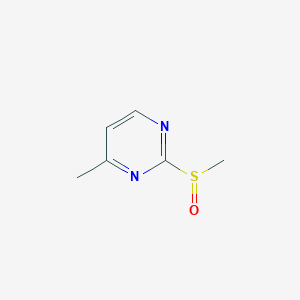
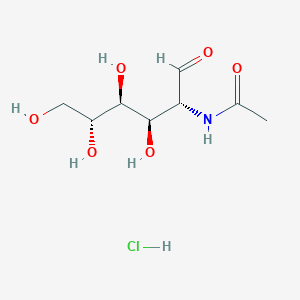
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
